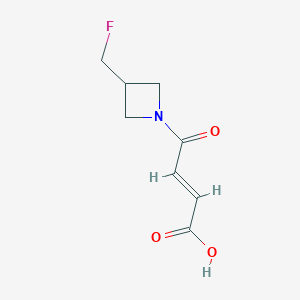

(E)-4-(3-(fluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid

Description

Azetidine (4-membered ring) confers unique steric and electronic properties compared to larger heterocycles like piperidine or pyrrolidine. Below, we compare this compound with structurally related analogs from the literature.

Properties

IUPAC Name |

(E)-4-[3-(fluoromethyl)azetidin-1-yl]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO3/c9-3-6-4-10(5-6)7(11)1-2-8(12)13/h1-2,6H,3-5H2,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNGVOBUNLGSQN-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(3-(fluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid, identified by the CAS number 2089518-74-9, is a synthetic compound notable for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

With a molecular weight of 187.17 g/mol, it contains a fluoromethyl group attached to an azetidine ring and a butenoic acid moiety. This unique structure contributes to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Tumor Growth : The compound has shown efficacy in inhibiting the growth of breast cancer cells through apoptosis induction. It operates by modulating various signaling pathways associated with cell survival and proliferation .

- Cellular Uptake : Studies have demonstrated that the cellular uptake of related compounds is significantly enhanced when conjugated with amino acids, suggesting that similar strategies could be applied to improve the bioavailability of this compound .

- Cytotoxicity : The cytotoxic effects are dose-dependent, with lower concentrations required to achieve significant reductions in colony formation in treated cell lines .

Pharmacological Properties

The pharmacological profile of this compound includes:

| Property | Value/Description |

|---|---|

| CAS Number | 2089518-74-9 |

| Molecular Weight | 187.17 g/mol |

| Purity | Minimum 95% |

| Mechanism | Apoptosis induction in cancer cells |

| Target Diseases | Breast cancer, potentially others |

Case Study 1: Breast Cancer Treatment

A study highlighted the use of this compound in treating breast cancer. The compound was administered in vitro to various breast cancer cell lines, leading to significant reductions in cell viability and increased apoptosis markers. The results suggest that this compound could be a promising candidate for further development as an anti-cancer agent .

Case Study 2: Cellular Mechanisms

Another research focused on the cellular mechanisms involved in the uptake and cytotoxicity of similar compounds. It was found that modifications to the structure, such as the addition of amino acids, can enhance cellular uptake significantly—up to seven-fold—indicating a potential pathway for improving therapeutic efficacy through structural optimization .

Comparison with Similar Compounds

Core Heterocyclic Structure

- Smaller rings may restrict conformational flexibility, favoring selective interactions with biological targets like enzymes or receptors.

- Piperidine/Pyrrolidine Analogs : Piperidine (6-membered) and pyrrolidine (5-membered) rings reduce ring strain, improving synthetic accessibility. However, increased flexibility may reduce binding affinity compared to azetidine derivatives .

Substituent Effects

- Fluorinated Groups : Fluoromethyl (target) and difluoromethyl () substituents enhance metabolic stability and lipophilicity. Difluoromethyl groups may increase acidity due to electron-withdrawing effects, altering ionization states in physiological conditions .

- Nitro and Anthracene Groups : Nitro-substituted analogs () exhibit strong electron-withdrawing effects, increasing acidity. Anthracene derivatives () enable fluorescence-based applications but face solubility challenges .

Stereochemical and Isomeric Differences

- The Z-isomer of 4-(4-methylanilino)-4-oxobut-2-enoic acid () shows distinct geometric constraints compared to the E-isomer, affecting hydrogen-bonding capacity and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.